molecular formula C10H19NO3S B6618628 tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate CAS No. 1431507-80-0

tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate

Cat. No. B6618628
CAS RN: 1431507-80-0
M. Wt: 233.33 g/mol
InChI Key: JARTZUFZELYBTE-SSDOTTSWSA-N
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Description

Tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate (TBSC) is a heterocyclic amine compound with potential applications in a variety of scientific research areas. It is a colorless, odorless, and water-soluble compound, which has attracted the interest of many researchers due to its unique properties.

Scientific Research Applications

Tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate has a wide range of potential applications in scientific research due to its unique properties. It has been used in studies of drug delivery systems, gene expression, and protein folding. In addition, it has been used to study the mechanism of action of certain enzymes and proteins, and to identify new drug targets. Furthermore, it has been used in studies of the structure and function of cell membranes, and for the development of novel drugs.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the cell, which can lead to changes in the cell's structure and function. In particular, it is believed to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction can lead to changes in the activity of the enzyme, which can have both positive and negative effects on the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate are not yet fully understood. However, it is believed to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This can lead to increased alertness, improved memory, and improved cognitive performance. In addition, it has been shown to reduce inflammation and oxidative stress, and to have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate in lab experiments include its low cost, its water solubility, and its ability to react quickly. In addition, it is relatively easy to synthesize and is stable in a variety of conditions. However, there are some limitations to using tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate in lab experiments, including its potential toxicity and its lack of specificity.

Future Directions

There are several potential future directions for research on tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery systems and gene expression. In addition, further research is needed to understand its potential toxicity and to develop methods to reduce its toxicity. Finally, research is also needed to identify new drug targets and to develop new drugs based on tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate.

Synthesis Methods

Tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate can be synthesized via a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and liquid-phase synthesis. The most common method is the microwave-assisted synthesis, which involves the reaction of tert-butyl bromide with 2-aminopropane-1-sulfonamide in the presence of a microwave oven. This method is relatively simple and efficient, and produces high yields of tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate in a short amount of time.

properties

IUPAC Name

S-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-7(6-15-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARTZUFZELYBTE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate

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